molecular formula C34H36O6 B3041725 Benzyl 2,3,4-Tri-O-benzyl- CAS No. 35017-04-0

Benzyl 2,3,4-Tri-O-benzyl-

Cat. No.: B3041725
CAS No.: 35017-04-0
M. Wt: 540.6 g/mol
InChI Key: HYWPIYGUZWWMDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2,3,4-Tri-O-benzyl- is a derivative of glucopyranose, a type of carbohydrate. This compound is often used as a building block in carbohydrate chemistry due to its stability and reactivity. It is characterized by the presence of benzyl groups attached to the 2, 3, and 4 positions of the glucopyranose ring, which protect the hydroxyl groups and make the compound useful in various synthetic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2,3,4-Tri-O-benzyl- typically involves the protection of the hydroxyl groups of glucopyranose using benzyl groups. One common method starts with the perbenzylation of glucopyranose, followed by selective deprotection and acetylation. For instance, the compound can be synthesized by reacting glucopyranose with benzyl chloride in the presence of a base like sodium hydride .

Industrial Production Methods

In industrial settings, the synthesis of Benzyl 2,3,4-Tri-O-benzyl- is often carried out in large-scale reactors. The process involves the use of continuous flow microchannel reactors, which offer advantages such as shorter reaction times and high purity of the final product . The industrial production methods are designed to ensure high yield and purity, making the compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2,3,4-Tri-O-benzyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as acetyl chloride or methyl iodide.

Major Products Formed

The major products formed from these reactions include benzaldehyde derivatives, deprotected glucopyranose, and various substituted glucopyranose derivatives .

Mechanism of Action

The mechanism of action of Benzyl 2,3,4-Tri-O-benzyl- involves its ability to protect the hydroxyl groups of glucopyranose, making it a versatile intermediate in synthetic chemistry. The benzyl groups can be selectively removed or modified, allowing for the synthesis of a wide range of derivatives. The compound interacts with various molecular targets, including enzymes involved in carbohydrate metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 2,3,4-Tri-O-benzyl- is unique due to its specific substitution pattern on the glucopyranose ring, which provides distinct reactivity and stability compared to other benzylated carbohydrates. This makes it particularly useful in the synthesis of complex glycoconjugates and in studies of carbohydrate-protein interactions .

Properties

IUPAC Name

[3,4,5,6-tetrakis(phenylmethoxy)oxan-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H36O6/c35-21-30-31(36-22-26-13-5-1-6-14-26)32(37-23-27-15-7-2-8-16-27)33(38-24-28-17-9-3-10-18-28)34(40-30)39-25-29-19-11-4-12-20-29/h1-20,30-35H,21-25H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWPIYGUZWWMDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2C(OC(C(C2OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H36O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzyl 2,3,4-Tri-O-benzyl-
Reactant of Route 2
Benzyl 2,3,4-Tri-O-benzyl-
Reactant of Route 3
Benzyl 2,3,4-Tri-O-benzyl-
Reactant of Route 4
Benzyl 2,3,4-Tri-O-benzyl-
Reactant of Route 5
Benzyl 2,3,4-Tri-O-benzyl-
Reactant of Route 6
Benzyl 2,3,4-Tri-O-benzyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.